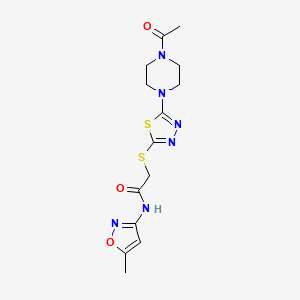
2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C14H18N6O3S2 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is part of a broader class of chemicals that involve the synthesis of innovative heterocycles incorporating a thiadiazole moiety. These compounds have been synthesized for various applications, including their potential insecticidal activities against certain pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
- Another research focus is on creating pyrazole, thiazole, pyridine, and 1,3,4-thiadiazole derivatives incorporating 2-thiazolyl moiety for various potential applications, showcasing the compound's flexibility in derivative synthesis (Raslan et al., 2016).
Biological and Antimicrobial Activity
- Some derivatives of this compound have been evaluated for their antimicrobial and anticholinesterase activities. Notably, certain derivatives exhibited significant antifungal activity against Candida parapsilosis, highlighting the compound's potential in developing new antifungal agents (Yurttaş et al., 2015).
- Novel N-acetyl bioisosteres of melatonin, which include derivatives of 1,3,4-thiadiazole, have been synthesized and characterized for their potential in promoting the differentiation of neural stem cells to a neuronal phenotype, suggesting applications in neurogenesis and possibly in treating neurodegenerative diseases (de la Fuente Revenga et al., 2015).
Anticancer Potential
- The synthesis of new thiazole derivatives and their evaluation as possible anticancer agents have been an area of research, indicating that compounds with the thiadiazole moiety may have applications in cancer treatment. For instance, specific derivatives showed promising results against A549 human lung adenocarcinoma cells, underscoring the compound's potential relevance in oncological research (Evren et al., 2019).
properties
IUPAC Name |
2-[[5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3S2/c1-9-7-11(18-23-9)15-12(22)8-24-14-17-16-13(25-14)20-5-3-19(4-6-20)10(2)21/h7H,3-6,8H2,1-2H3,(H,15,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRSUDRXTJLFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2918653.png)
![N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2918654.png)
![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate](/img/structure/B2918655.png)
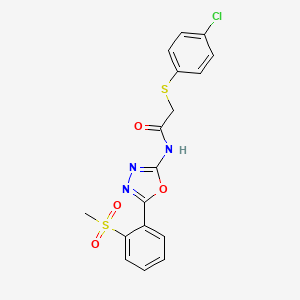
![3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2918657.png)
![2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile](/img/structure/B2918658.png)


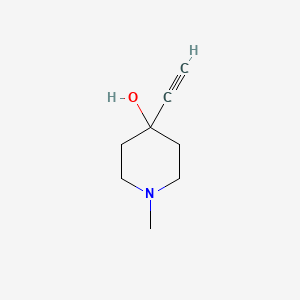

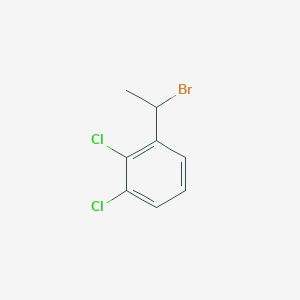
![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918667.png)
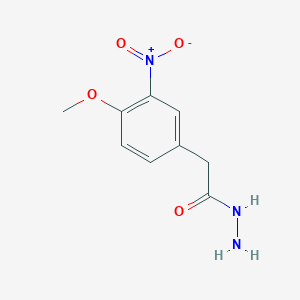
![2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2918673.png)